molecular formula C5H14P2 B1583082 Bis(dimethylphosphino)methane CAS No. 64065-08-3

Bis(dimethylphosphino)methane

Cat. No. B1583082
CAS RN: 64065-08-3
M. Wt: 136.11 g/mol
InChI Key: MRNJHNUEBDGNEL-UHFFFAOYSA-N
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Description

Bis(dimethylphosphino)methane, also known as DMPM, is an organophosphorus compound with the linear formula (CH3)2PCH2P(CH3)2 . It has a molecular weight of 136.11 .


Molecular Structure Analysis

The molecular structure of Bis(dimethylphosphino)methane consists of a central carbon atom bonded to two phosphorus atoms, each of which is bonded to two methyl groups . The molecular formula is C5H14P2 .


Physical And Chemical Properties Analysis

Bis(dimethylphosphino)methane has a molecular weight of 136.1122 . Other physical and chemical properties are not explicitly mentioned in the search results.

Scientific Research Applications

Electron Affinity and Stabilization Effects

Bis(dimethylphosphino)methane (dmpm) shows significant electron affinity and stabilization effects. It has an electron affinity of 35.3 ± 0.2 kcal/mol, indicating its potential use in electron transfer reactions. The C−H bond dissociation energy of dmpm is 92 ± 3 kcal/mol. These characteristics suggest its utility in chemical reactions involving radical stabilization and electron transfer processes (Römer et al., 1998).

Molecular Structure Analysis

The molecular structure of dmpm in the gas phase has been explored through electron diffraction. This study provides insights into its bonding and conformation, which is crucial for understanding its reactivity and interaction in various chemical environments (Rankin, Robertson, & Karsch, 1981).

Role in Binuclear Ruthenium Complexes

Dmpm reacts with Ru3(CO)12 to form binuclear ruthenium complexes. These complexes demonstrate how dmpm can act as a bridging ligand in organometallic chemistry, implying its application in catalyst design and other metal-mediated reactions (Johnson & Gladfelter, 1989).

Interaction with Silver and Gold

The interaction of dmpm with silver and gold atoms has been characterized, indicating its role in forming core structures in metal complexes. This finding is significant for understanding the coordination chemistry of dmpm with precious metals, which could be valuable in catalysis and material science (Perreault et al., 1992).

Noncovalent Interactions in Gold Complexes

Dmpm is used in synthesizing dinuclear gold(I) complexes, showcasing its capacity to engage in noncovalent interactions like aurophilic and aryl-aryl stacking. This is essential for the development of novel materials with specific optical and electronic properties (Müller et al., 2022).

Catalyst Design for Methane Monoborylation

Dmpm's analogue, 1,2-bis(dimethylphosphino)ethane, has been used in catalyst design for methane monoborylation. This application underscores the potential of dmpm-related compounds in facilitating important chemical transformations (Ahn et al., 2018).

Molecular Structure of Nickel Complexes

The molecular structure of nickel complexes containing dmpm has been investigated, revealing its role in forming eight-membered rings with square planar coordination around nickel atoms. This contributes to our understanding of dmpm's coordination behavior with transition metals (Manojlović-Muir et al., 1995).

Reactivity in Metal Carbonyl Cluster Complexes

Dmpm derivatives have been prepared using metal carbonyl cluster complexes like [Ru3(CO)12], demonstrating its reactivity and potential applications in organometallic synthesis and catalysis (Clucas et al., 1987).

Safety And Hazards

Bis(dimethylphosphino)methane is considered hazardous. It can self-heat in large quantities and may catch fire. It catches fire spontaneously if exposed to air. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

dimethylphosphanylmethyl(dimethyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14P2/c1-6(2)5-7(3)4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNJHNUEBDGNEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(C)CP(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00334852
Record name Bis(dimethylphosphino)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(dimethylphosphino)methane

CAS RN

64065-08-3
Record name Bis(dimethylphosphino)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(dimethylphosphino)methane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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